Cas no 1804481-85-3 (3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-sulfonamide)
3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-sulfonamide
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- Inchi: 1S/C6H3F3IN3O5S/c7-6(8,9)18-4-2(10)1-3(13(14)15)5(12-4)19(11,16)17/h1H,(H2,11,16,17)
- InChI Key: HZUITQNHQFNIOW-UHFFFAOYSA-N
- SMILES: IC1=C(N=C(C(=C1)[N+](=O)[O-])S(N)(=O)=O)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 447
- XLogP3: 1.7
- Topological Polar Surface Area: 137
3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090483-1g |
3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-sulfonamide |
1804481-85-3 | 97% | 1g |
$1,460.20 | 2022-04-02 |
3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-sulfonamide Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-sulfonamide
Comprehensive Overview of 3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-sulfonamide (CAS No. 1804481-85-3)
3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-sulfonamide (CAS No. 1804481-85-3) is a highly specialized heterocyclic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique pyridine core substituted with iodo, nitro, trifluoromethoxy, and sulfonamide functional groups, exhibits remarkable potential for diverse applications. Its molecular structure, C7H3F3IN3O4S, underscores its complexity and versatility, making it a subject of intense study among chemists and researchers.
The sulfonamide moiety in 3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-sulfonamide is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules. This feature has led to its exploration in the design of enzyme inhibitors and antimicrobial agents, aligning with current trends in drug discovery. Researchers are increasingly focusing on nitro-aromatic compounds like this one due to their potential in addressing antibiotic resistance, a pressing global health concern. The trifluoromethoxy group further enhances the compound's lipophilicity and metabolic stability, key attributes in modern medicinal chemistry.
In the realm of agrochemicals, 3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-sulfonamide has shown promise as a precursor for crop protection agents. Its nitro and iodo substituents contribute to its reactivity, enabling the synthesis of derivatives with potential herbicidal or fungicidal properties. This aligns with the growing demand for sustainable agriculture solutions, as farmers and agronomists seek eco-friendly alternatives to traditional pesticides. The compound's structural novelty also makes it a candidate for precision farming applications, a hot topic in agritech innovation.
From a synthetic chemistry perspective, CAS No. 1804481-85-3 presents intriguing challenges and opportunities. The presence of multiple electron-withdrawing groups on the pyridine ring influences its reactivity patterns, making it a valuable building block for cross-coupling reactions and other catalytic transformations. Recent advancements in transition-metal catalysis have opened new avenues for modifying such polyhalogenated pyridines, a trend reflected in the increasing number of scientific publications on this topic. The compound's iodo substituent is particularly valuable for palladium-catalyzed reactions, a cornerstone of modern organic synthesis.
The material science community has also taken interest in 3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-sulfonamide due to its potential in advanced material design. The combination of fluorine atoms and aromatic systems can impart unique electronic properties, making such compounds candidates for organic semiconductors or liquid crystal displays. This resonates with current research into flexible electronics and energy-efficient technologies, areas that dominate discussions in materials engineering circles.
Quality control and analytical characterization of CAS No. 1804481-85-3 typically involve advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. The compound's distinct spectral signatures facilitate its identification and purity assessment, crucial for research-grade chemicals. This aspect is particularly relevant given the increasing emphasis on reproducibility in scientific studies, a major concern voiced across academic and industrial research communities.
As regulatory landscapes evolve, compounds like 3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-sulfonamide are subject to careful scrutiny regarding their environmental impact and handling requirements. The scientific community continues to develop greener synthetic routes for such specialized chemicals, reflecting the broader shift toward sustainable chemistry practices. This aligns with global initiatives like green chemistry principles and corporate ESG (Environmental, Social, and Governance) commitments, topics that frequently appear in industry reports and sustainability discussions.
In conclusion, 3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-sulfonamide (CAS No. 1804481-85-3) represents a fascinating intersection of chemical innovation and applied science. Its multifaceted applications across pharmaceuticals, agriculture, and materials science underscore its importance in contemporary research. As scientific inquiry continues to explore the boundaries of functionalized pyridines, this compound will likely remain at the forefront of molecular design and technological advancement, addressing some of the most pressing challenges in healthcare, food security, and sustainable technology.
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